

# An In-depth Technical Guide to (3-bromophenyl)hydrazine: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: (3-bromophenyl)hydrazine

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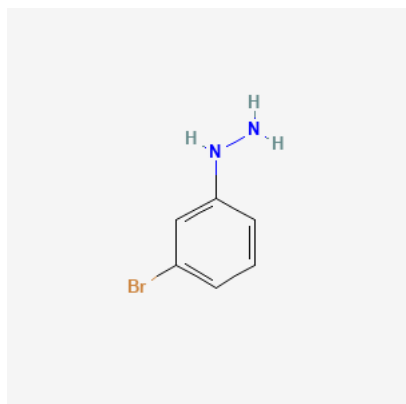
## Abstract

**(3-bromophenyl)hydrazine** and its hydrochloride salt are versatile chemical intermediates with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key applications of **(3-bromophenyl)hydrazine**, with a particular focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols for its synthesis and purification are presented, alongside a summary of its spectral characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

## Chemical Structure and Identification

**(3-bromophenyl)hydrazine** is an aromatic hydrazine derivative characterized by a bromine atom substituted at the meta-position of the phenyl ring. The presence and position of the bromine atom significantly influence the molecule's reactivity and electronic properties.

Chemical Structure:

Table 1: Chemical Identification of **(3-bromophenyl)hydrazine** and its Hydrochloride Salt

Identifier	(3-bromophenyl)hydrazine	(3-bromophenyl)hydrazine hydrochloride
IUPAC Name	(3-bromophenyl)hydrazine[1][2]	(3-bromophenyl)hydrazine;hydrochloride[1]
CAS Number	34238-64-1[3]	27246-81-7[4]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> [2][3]	C <sub>6</sub> H <sub>8</sub> BrClN <sub>2</sub> [1]
Molecular Weight	187.04 g/mol [1][2][3]	223.50 g/mol [4]
Synonyms	3-Bromophenylhydrazine, m-Bromophenylhydrazine	(m-Bromophenyl)hydrazine hydrochloride

## Physicochemical Properties

The physical and chemical properties of **(3-bromophenyl)hydrazine** are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of **(3-bromophenyl)hydrazine** and its Hydrochloride Salt

Property	(3-bromophenyl)hydrazine	(3-bromophenyl)hydrazine hydrochloride
Appearance	White to off-white crystalline solid[3]	Off-white to light brown powder
Melting Point	70 °C[3]	227-231 °C (decomposes)
Boiling Point	265.50 °C[3]	Not available
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and acetone.[3]	Soluble in DMSO (slightly) and Methanol (slightly).
Density	1.5780 g/cm <sup>3</sup> [3]	Not available

## Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **(3-bromophenyl)hydrazine**.

Table 3: Spectral Properties of **(3-bromophenyl)hydrazine** and its Hydrochloride Salt

Spectrum	(3-bromophenyl)hydrazine	(3-bromophenyl)hydrazine hydrochloride
<sup>1</sup> H NMR	Data available from various suppliers.[5]	Spectra available from chemical suppliers.[6]
<sup>13</sup> C NMR	Data available in databases like PubChem.[2]	Data available in databases.
IR	Spectral data available in databases.	FTIR and ATR-IR spectra available in PubChem.[1]
Mass Spectrometry	GC-MS data available in PubChem.[2]	Not readily available.

## Reactivity and Chemical Properties

The chemical behavior of **(3-bromophenyl)hydrazine** is primarily dictated by the reactive hydrazine moiety and the substituted phenyl ring.

- **Hydrazone Formation:** It readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental in the synthesis of various heterocyclic compounds and is a key step in the Fischer indole synthesis.[3]
- **Fischer Indole Synthesis:** **(3-bromophenyl)hydrazine** is a common starting material for the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in many biologically active molecules.[7][8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
- **Coupling Reactions:** The bromine atom on the phenyl ring allows for participation in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of more complex molecular architectures.[3]
- **Nucleophilic Substitution:** The hydrazine group can act as a nucleophile in substitution reactions.

## Applications in Research and Drug Development

**(3-bromophenyl)hydrazine** serves as a crucial building block in the synthesis of a wide range of compounds with potential biological activities.

- **Pharmaceutical Intermediates:** It is a precursor for the synthesis of potential drug candidates, including antifungal, antibacterial, and antiviral agents.[3] Derivatives of **(3-bromophenyl)hydrazine** have been investigated for their potential as anticancer and antimicrobial agents.[3]
- **Agrochemicals:** The compound is utilized in the development of new pesticides and herbicides.[4]
- **Material Science:** Its derivatives are used in the synthesis of novel polymers and dyes.[4]

## Experimental Protocols

## Synthesis of (3-bromophenyl)hydrazine from 3-bromoaniline

This protocol is adapted from a patented method for the synthesis of 3-bromophenyhydrazine. [\[9\]](#)

Materials:

- 3-bromoaniline
- 10N Hydrochloric acid
- Sodium nitrite
- Sodium metabisulfite
- Sodium hydroxide
- Activated carbon
- Water
- Ice

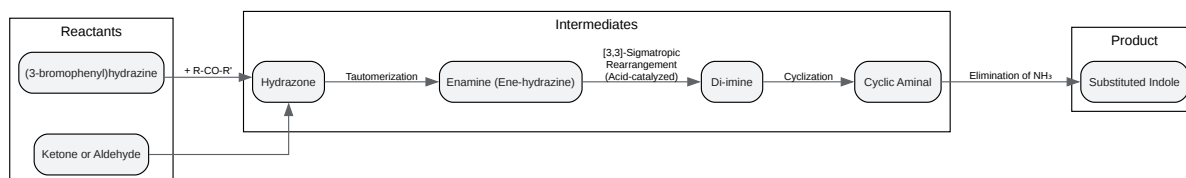
Procedure:

- Diazotization:
  - In a 500 mL beaker, add 200 mL of water and 57.5 mL of 10N hydrochloric acid.
  - While stirring, add 34.6 g of 3-bromoaniline.
  - Cool the solution to 0 °C using an ice bath.
  - Slowly add a solution of 15 g of sodium nitrite in 30 mL of water, maintaining the temperature at 0-6 °C.
  - Adjust the pH of the system to 1-2.

- Continue the reaction for 20 minutes, then filter the solution to obtain the diazonium salt filtrate.
- Reduction:
  - In a 2000 mL beaker, dissolve 64 g of sodium metabisulfite and 65 g of sodium hydroxide in 350 mL of water.
  - Cool this solution to 15 °C.
  - Slowly add the previously prepared diazonium salt filtrate. The pH of the solution should be around 7, and the temperature at 15 °C.
  - Stir the reaction mixture for 30 minutes.
- Hydrolysis and Purification:
  - Heat the reaction system to 80 °C and continue stirring.
  - Add 115 mL of hydrochloric acid and continue heating to 97-100 °C.
  - Maintain this temperature for 30 minutes.
  - Add 11 g of activated carbon for decolorization and filter the hot solution.
  - Cool the filtrate to 8 °C to induce crystallization.
  - Filter the crystals and dry the product to obtain **(3-bromophenyl)hydrazine**.

## Fischer Indole Synthesis using (3-bromophenyl)hydrazine

The following is a general representation of the Fischer indole synthesis.



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Caption: Fischer Indole Synthesis Pathway.

## Safety and Handling

**(3-bromophenyl)hydrazine** and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**(3-bromophenyl)hydrazine** is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest. Its well-defined chemical properties and reactivity make it an important tool for researchers in the fields of synthetic chemistry and drug development. This guide provides a foundational understanding of its key characteristics and applications, aiming to facilitate its effective use in the laboratory.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (3-bromophenyl)hydrazine: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328922#3-bromophenyl-hydrazine-chemical-structure-and-properties]

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